Cas no 2031259-41-1 (Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
- Z2588063523
- methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride
- Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
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- MDL: MFCD30345195
- インチ: 1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H
- InChIKey: IAPMOVSZLITUMJ-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C(C(=O)OC)=CN=C1C1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- トポロジー分子極性表面積: 79.5
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM478528-100mg |
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95%+ | 100mg |
$406 | 2022-09-01 | |
Enamine | EN300-310199-10.0g |
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95.0% | 10.0g |
$4421.0 | 2025-03-19 | |
Enamine | EN300-310199-0.5g |
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95.0% | 0.5g |
$803.0 | 2025-03-19 | |
Enamine | EN300-310199-1.0g |
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
Enamine | EN300-310199-5g |
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95% | 5g |
$2981.0 | 2023-09-05 | |
Enamine | EN300-310199-10g |
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95% | 10g |
$4421.0 | 2023-09-05 | |
Aaron | AR01B7Y5-5g |
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95% | 5g |
$4124.00 | 2023-12-14 | |
1PlusChem | 1P01B7PT-1g |
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95% | 1g |
$1179.00 | 2025-03-19 | |
1PlusChem | 1P01B7PT-10g |
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95% | 10g |
$5527.00 | 2023-12-19 | |
1PlusChem | 1P01B7PT-250mg |
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride |
2031259-41-1 | 95% | 250mg |
$601.00 | 2025-03-19 |
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochlorideに関する追加情報
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride: A Comprehensive Overview
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 2031259-41-1) is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities and therapeutic potential. The presence of a piperidine moiety in its structure enhances its pharmacological properties, making it a valuable candidate for further investigation.
The chemical structure of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride consists of a thiazole ring substituted with a carboxylate group at the 5-position and a methyl ester group at the 2-position. The piperidine ring is attached at the 3-position of the thiazole ring, contributing to its unique pharmacophore. This structural arrangement imparts specific interactions with biological targets, making it a promising molecule for drug discovery.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The< strong>Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride molecule is no exception and has shown potential in various preclinical studies.
One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. The piperidine moiety is known to enhance binding affinity to certain enzymes and receptors, while the thiazole ring provides additional binding sites. This dual interaction mechanism makes it an attractive candidate for the development of novel therapeutics.
Recent research has focused on understanding the mechanism of action of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride. Studies have indicated that this compound may inhibit the activity of specific kinases and other enzymes involved in cancer progression. Additionally, it has been shown to modulate inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The synthesis of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride involves several key steps that require precise control over reaction conditions. The introduction of the piperidine ring into the thiazole core is particularly critical and requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies.
Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for understanding how the drug behaves within the body and for predicting its potential therapeutic efficacy. Preliminary results suggest that Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride exhibits good oral bioavailability and moderate metabolic stability.
The potential therapeutic applications of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride are broad and varied. Given its demonstrated activity against multiple biological targets, it could be developed into a multi-target drug with significant therapeutic benefits. Further research is needed to fully elucidate its mechanisms of action and to optimize its pharmacological properties.
In conclusion, Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 2031259-41-1) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play a crucial role in advancing drug discovery efforts.
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